9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene
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Overview
Description
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene, also known as DHPEA-EDA, is a natural compound found in various plants such as olives and olive oil. This compound has gained significant attention in recent years due to its potential health benefits and therapeutic properties. In
Mechanism Of Action
The mechanism of action of 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is not yet fully understood. However, it is believed that its antioxidant properties play a significant role in its therapeutic effects. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene can scavenge free radicals and reduce oxidative stress, which is a major contributor to various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Biochemical And Physiological Effects
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have various biochemical and physiological effects. It can improve lipid metabolism, reduce inflammation, and protect against oxidative stress. It has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving endothelial function.
Advantages And Limitations For Lab Experiments
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has several advantages for lab experiments. It is a natural compound, which makes it safer to use compared to synthetic compounds. It also has low toxicity and is easily synthesized. However, one limitation is that it is not readily available in large quantities, which can make it challenging for large-scale experiments.
Future Directions
There are several future directions for research on 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene. One area of interest is its potential use in cancer treatment. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have anti-cancer properties, and further research can help to identify its potential as a therapeutic agent. Another area of interest is its use in neurodegenerative diseases. 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been shown to have neuroprotective effects, and further research can help to determine its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
Conclusion
In conclusion, 9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is a natural compound with significant potential for therapeutic use. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a promising candidate for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene is synthesized through a series of chemical reactions involving anthracene, piperidine, and ethylenediamine. The synthesis method involves the use of various reagents and catalysts to ensure the purity and yield of the compound.
Scientific Research Applications
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene has been extensively studied for its potential health benefits and therapeutic properties. Research has shown that this compound has antioxidant, anti-inflammatory, and anti-cancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.
properties
CAS RN |
14692-47-8 |
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Product Name |
9,10-Dihydro-11-(piperidinomethyl)9,10-ethanoanthracene |
Molecular Formula |
C22H25N |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)piperidine |
InChI |
InChI=1S/C22H25N/c1-6-12-23(13-7-1)15-16-14-21-17-8-2-4-10-19(17)22(16)20-11-5-3-9-18(20)21/h2-5,8-11,16,21-22H,1,6-7,12-15H2 |
InChI Key |
UXPDNEXBQDOGCB-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Canonical SMILES |
C1CCN(CC1)CC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
synonyms |
1-[(9,10-Dihydro-9,10-ethanoanthracen-11-yl)methyl]piperidine |
Origin of Product |
United States |
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